2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a complex organic compound that features a pyrrolidine ring and a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate.
Construction of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.
Coupling of Pyrrolidine and Tetrahydroisoquinoline: The final step involves coupling the pyrrolidine ring with the tetrahydroisoquinoline core, often using reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine or tetrahydroisoquinoline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or other reduced forms.
Scientific Research Applications
2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride.
Tetrahydroisoquinoline Derivatives: Other tetrahydroisoquinoline-based compounds also exhibit similar biological activities and synthetic routes.
Uniqueness
What sets this compound apart is its unique combination of the pyrrolidine and tetrahydroisoquinoline structures, which may confer distinct biological properties and synthetic versatility .
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13-10-16(9-7-12(13)4-1)11-14-6-3-8-15-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLMVQZRQJTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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